molecular formula C18H17N3O5 B12024991 Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate CAS No. 357267-54-0

Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate

Cat. No.: B12024991
CAS No.: 357267-54-0
M. Wt: 355.3 g/mol
InChI Key: HXUVTWWNEHQEGZ-YBFXNURJSA-N
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Description

Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C18H17N3O5 It is known for its unique structure, which includes a methoxyaniline group, an oxoacetyl group, and a carbohydrazonoyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves multiple steps:

    Formation of the Methoxyaniline Intermediate: The starting material, 3-methoxyaniline, is reacted with an appropriate acylating agent to form the oxoacetyl derivative.

    Hydrazone Formation: The oxoacetyl derivative is then treated with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with methyl 4-benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxyaniline group can be oxidized to form quinone derivatives.

    Reduction: The oxoacetyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the functional group introduced.

Scientific Research Applications

Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
  • Methyl 4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
  • Methyl 4-(2-((3-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate

Uniqueness

Methyl 4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the aniline ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

CAS No.

357267-54-0

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N3O5/c1-25-15-5-3-4-14(10-15)20-16(22)17(23)21-19-11-12-6-8-13(9-7-12)18(24)26-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

HXUVTWWNEHQEGZ-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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